molecular formula C6H11ClO2 B591060 n-Pentyl-d11 chloroformate CAS No. 1398065-67-2

n-Pentyl-d11 chloroformate

Cat. No.: B591060
CAS No.: 1398065-67-2
M. Wt: 161.669
InChI Key: XHRRYUDVWPPWIP-GILSBCIXSA-N
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Description

N-Pentyl-d11 chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 161.669. The purity is usually 95%.
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Properties

CAS No.

1398065-67-2

Molecular Formula

C6H11ClO2

Molecular Weight

161.669

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate

InChI

InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

XHRRYUDVWPPWIP-GILSBCIXSA-N

SMILES

CCCCCOC(=O)Cl

Synonyms

Carbonochloridic acid pentyl ester-d11;  Chloro-formic acid pentyl ester-d11 ;  Amyl chloroformate-d11;  Chloroformic acid amyl ester-d11;  Chloroformic acid pentyl ester-d11;  NSC 7913-d11;  Pentyl chloroformate-d11;  Pentyloxycarbonyl chloride-d11

Origin of Product

United States

Synthetic Methodologies for Deuterated Chloroformates and N Pentyl D11 Chloroformate

The synthesis of deuterated chloroformates is a crucial process for various applications in analytical chemistry, particularly as derivatizing agents in mass spectrometry for quantitative analysis. belnauka.by The general and most common method for synthesizing chloroformates involves the reaction of an alcohol with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.net

For the specific synthesis of n-Pentyl-d11 chloroformate, the corresponding deuterated alcohol, n-Pentanol-d12, is required as the starting material. The reaction proceeds by nucleophilic attack of the deuterated alcohol onto the carbonyl carbon of the phosgene equivalent. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct that is formed.

A representative reaction scheme is as follows: CD₃(CD₂)₄OH + COCl₂ → CD₃(CD₂)₄O(CO)Cl + HCl

Modern synthetic approaches offer alternatives to the use of highly toxic phosgene gas. One such method is a photo-on-demand in situ synthesis, where a solution of a primary alkyl alcohol in chloroform (B151607) (CHCl₃) is photoirradiated with oxygen bubbling through the mixture to produce the corresponding chloroformate in high yield. researchgate.net This method could theoretically be adapted using deuterated starting materials (n-Pentanol-d12 and Deuterated Chloroform) to produce this compound. researchgate.netgoogle.com Furthermore, the use of micro-flow reactors in flow chemistry presents an efficient and practical method for the synthesis of deuterated compounds, including alkyl chloroformates, allowing for precise control over reaction conditions and improved safety. researchgate.netcolab.ws

As a direct parallel, the synthesis of deuterated methyl chloroformate has been described for use in absolute quantitative metabolite analysis by gas chromatography-mass spectrometry. belnauka.by The methodology allows for the preparation and isolation of deuteromethylchloroformate in high yields, underscoring the viability of this synthetic route for other deuterated analogues like this compound. belnauka.by

Reactant/Product Chemical Name CAS Number Role in Synthesis
Starting Material n-Pentanol-d1286523-66-8Deuterated alcohol source
Reagent Phosgene (or equivalent like Triphosgene)75-44-5 (Phosgene)Carbonyl chloride source
Product This compound1398065-67-2Target deuterated compound
Byproduct Hydrogen Chloride7647-01-0Acid formed during reaction

Purification and Isolation Techniques for N Pentyl D11 Chloroformate

The purification and isolation of n-Pentyl-d11 chloroformate from the reaction mixture are critical steps to ensure high purity for its intended use as a chemical reagent or reference standard. While specific literature detailing the purification of this compound is scarce, standard organic chemistry techniques for purifying liquid compounds, particularly other chloroformates, are applicable.

Following the synthesis, a typical workup procedure would involve quenching the reaction and removing unreacted reagents and byproducts. This often includes washing the organic reaction mixture with water or a dilute aqueous base (like sodium bicarbonate) to remove any remaining acid (HCl) and other water-soluble impurities. nih.gov The organic layer containing the product is then separated and dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. nih.govnih.gov

The primary method for purifying the crude product is fractional distillation under reduced pressure. Chloroformates are volatile liquids, and distillation separates the desired product from less volatile impurities or any remaining high-boiling point solvents. google.comaksci.com The collection of a specific boiling point fraction ensures the isolation of the pure compound. For instance, in the synthesis of deuterated chloroform (B151607), fractional distillation is used to collect the pure product at its specific boiling point. google.com

Alternatively, column chromatography is a widely used technique for the purification of organic compounds. nih.gov For this compound, silica (B1680970) gel chromatography could be employed. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). orgsyn.org The different components of the mixture travel through the column at different rates, allowing for the collection of pure fractions of the desired product.

The stability of the final product is also a consideration. Chloroformates can be sensitive to decomposition, especially in the presence of moisture or trace acids. orgsyn.orgmdpi.com Therefore, storage in a tightly sealed container, often under an inert atmosphere (like nitrogen or argon), and at cool temperatures is recommended to maintain its purity over time. aksci.com

Technique Description Purpose
Aqueous Workup Washing the reaction mixture with water or basic solutions.To remove water-soluble impurities and residual acid. nih.gov
Drying Treating the organic solution with an anhydrous salt (e.g., MgSO₄).To remove dissolved water from the product solution before distillation. nih.gov
Fractional Distillation Heating the liquid mixture to separate components based on boiling points.To isolate the pure liquid product from non-volatile or different-boiling-point impurities. google.com
Column Chromatography Separating components by passing the mixture through a stationary phase (e.g., silica gel).To achieve high purity by separating the product from closely related impurities. nih.govorgsyn.org
Inert Atmosphere Storage Storing the final product under nitrogen or argon gas.To prevent decomposition due to reaction with atmospheric moisture or oxygen. aksci.com

Advanced Analytical Characterization Methodologies of N Pentyl D11 Chloroformate

Spectroscopic Approaches for Isotopic Verification and Structural Elucidation

Spectroscopic techniques are the cornerstone for the analysis of n-Pentyl-d11 chloroformate, offering non-destructive and highly detailed information about its molecular structure and isotopic labeling. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For isotopically labeled compounds like this compound, specific types of NMR experiments are particularly informative.

Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal confirmation of deuteration. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum is a clear indicator of successful isotopic enrichment. wikipedia.org For this compound, the ²H NMR spectrum is expected to show signals corresponding to the eleven deuterium atoms in the pentyl group. This technique is highly effective for verifying the presence and location of the deuterium labels within the molecule. magritek.com While ²H NMR has a similar chemical shift range to proton NMR, the signals are typically broader. magritek.com

In conjunction with ²H NMR, Proton (¹H) NMR spectroscopy is crucial for assessing the isotopic purity of this compound. sigmaaldrich.com In a highly deuterated compound, the signals corresponding to the protons in the unlabeled counterpart should be absent or significantly diminished. sigmaaldrich.com The presence of any residual proton signals in the regions where the pentyl group protons would typically resonate (approximately 0.8-1.9 ppm for the methyl group and 1.2-1.8 ppm for the methylene (B1212753) groups) indicates incomplete deuteration. oregonstate.edulibretexts.org By comparing the integrals of these residual proton signals to a known internal standard, the isotopic purity can be quantified. nih.gov The absence of signals in the typical regions for a pentyl group confirms a high degree of deuteration. openstax.orglibretexts.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for an n-Pentyl Group

Proton Environment Typical Chemical Shift (δ, ppm)
Terminal Methyl (CH₃)0.8 - 1.0
Methylene (CH₂) adjacent to CH₃1.2 - 1.4
Other Methylene (CH₂) groups1.3 - 1.7
Methylene (CH₂) adjacent to Oxygen3.5 - 4.5

Note: These are general ranges and can be influenced by the solvent and the rest of the molecular structure. oregonstate.eduopenstax.orglibretexts.orgnetlify.app

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon backbone of the this compound molecule. pressbooks.pub Since the natural abundance of ¹³C is low (about 1.1%), techniques like proton decoupling are often employed to simplify the spectrum and enhance signal intensity. wikipedia.orglibretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule will typically produce a single peak. libretexts.org This allows for the verification of the five distinct carbon environments in the pentyl chain and the carbonyl carbon of the chloroformate group. The chemical shifts of these carbons are influenced by their local electronic environment. pressbooks.publibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for n-Pentyl Chloroformate

Carbon Environment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)150 - 170
-CH₂-O-60 - 70
-CH₂-CH₂-O-25 - 35
-CH₂-CH₂-CH₂-O-20 - 30
-CH₂-CH₃10 - 20
-CH₃~14

Note: These are predicted values. Actual shifts can vary based on experimental conditions. libretexts.orgwisc.edu

Proton NMR (¹H NMR) for Absence of Resonances and Isotopic Purity Assessment

Mass Spectrometry (MS) for Isotope Ratio Analysis and Molecular Weight Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and analyzing its isotopic distribution. rsc.org In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. uni-saarland.de The molecular ion peak in the mass spectrum will correspond to the mass of the intact molecule, which for this compound is approximately 161.67 g/mol . lgcstandards.com The fragmentation pattern observed in the mass spectrum can also provide structural information. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of this compound. rsc.org By comparing the measured accurate mass with the theoretical mass calculated from the atomic masses of its constituent isotopes (including deuterium), the identity and isotopic enrichment of the compound can be definitively confirmed. bioanalysis-zone.com For example, the calculated exact mass of C₆D₁₁ClO₂ would be distinct from its unlabeled counterpart or from molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Enrichment Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of elements within a sample. For this compound, IRMS is specifically used to quantify the deuterium (²H or D) enrichment. The most common configuration for this analysis is Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS).

In this method, the this compound sample is first introduced into a gas chromatograph (GC) to separate it from any volatile impurities. The purified compound then flows into a high-temperature pyrolysis reactor, typically a ceramic tube heated to over 1400°C. This process breaks down the molecule, quantitatively converting the hydrogen and deuterium atoms into H₂ and HD gas. These gases are then introduced into the IRMS.

The IRMS instrument uses a magnetic sector to separate the ions based on their mass-to-charge ratio (m/z), allowing for highly precise measurement of the relative abundances of m/z 2 (H₂) and m/z 3 (HD). By comparing the measured isotope ratio of the sample to an international standard, such as Vienna Standard Mean Ocean Water (VSMOW), the deuterium enrichment can be calculated with high accuracy. nih.goviaea.org The enrichment is often expressed as Atom Percent Excess (APE), which corrects for the natural background abundance of deuterium. nih.gov

Table 1: Illustrative IRMS Data for Deuterium Enrichment Calculation

Sample IDMeasured D/H Ratioδ²H (‰ vs. VSMOW)Atom Percent ²HAtom Percent Excess (APE) ²H (%)
Background0.00015600.01560.00
Lot A-0010.149895925613.0313.01
Lot B-0020.151196759013.1313.11

Note: This table contains hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of molecules by analyzing their fragmentation patterns. nih.gov For this compound, MS/MS experiments involve selecting the molecular ion (or a protonated/adducted version) as a "precursor ion," subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting "product ions." This process provides definitive structural information and confirms the location of the isotopic labels.

The fragmentation of this compound is expected to follow pathways characteristic of esters and acyl chlorides. libretexts.orglibretexts.org Key fragmentation events would include:

Cleavage of the C-Cl bond: Loss of a chlorine radical (•Cl) to form a deuterated pentoxycarbonyl cation.

Cleavage of the C-O bond: Loss of the deuterated pentyloxy radical (•O-C₅D₁₁) or a neutral pentene-d10 molecule via rearrangement, resulting in the formation of an acylium ion ([COCl]⁺).

Fragmentation of the pentyl chain: Characteristic losses of deuterated alkyl fragments from the precursor or product ions. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound (C₆D₁₁ClO₂) Molecular Ion

Precursor Ion (m/z)Proposed Fragment IonFormula of FragmentFragment m/z (Predicted)Neutral Loss
187.1 (for ³⁵Cl)[M - Cl]⁺[C₆D₁₁O₂]⁺152.1•Cl
187.1 (for ³⁵Cl)[COCl]⁺[COCl]⁺63.0•OC₅D₁₁
187.1 (for ³⁵Cl)[C₅D₁₁]⁺[C₅D₁₁]⁺82.2•O₂CCl
152.1 ([M - Cl]⁺)[C₄D₈]⁺•[C₄D₈]⁺•64.1CO₂ + D•

Note: Predicted m/z values are based on the most abundant isotopes. The molecular ion of the compound itself may be unstable and not readily observed in some ionization modes.

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds. When hydrogen is replaced by its heavier isotope, deuterium, the mass of the atom nearly doubles. This significant mass increase alters the vibrational frequencies of the bonds involving that atom. libretexts.org

Specifically, the frequency of a bond vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, C-D bonds vibrate at a significantly lower frequency (wavenumber) than their corresponding C-H counterparts. This "deuterium-induced band shift" is a hallmark of successful isotopic labeling. libretexts.orgresearchgate.net

For this compound, the IR and Raman spectra would show the absence or significant reduction of peaks associated with C-H stretching (typically ~2850-3000 cm⁻¹) and bending (~1350-1465 cm⁻¹) vibrations of the pentyl group. In their place, new bands corresponding to C-D stretching (~2100-2250 cm⁻¹) and bending vibrations would appear at lower wavenumbers. researchgate.net The presence and intensity of these shifted bands serve as a qualitative and semi-quantitative confirmation of deuteration.

Table 3: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeC-H Frequency Range (cm⁻¹)Expected C-D Frequency Range (cm⁻¹)Isotopic Frequency Ratio (νH/νD)
Stretching (ν)2850 - 3000~2100 - 2250~1.3 - 1.4
Bending (δ)1350 - 1465~950 - 1080~1.3 - 1.4

Source: Based on principles described in libretexts.org. The ratio is approximately √2.

Chromatographic Separation Techniques for Purity Analysis

Chemical purity is distinct from isotopic enrichment and must be assessed independently. Purity analysis ensures that the sample is free from starting materials, synthetic byproducts, or degradation products. This is typically achieved by coupling a high-resolution separation technique with a sensitive detector, most commonly a mass spectrometer.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase. shimadzu.com

As components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each. This allows for the positive identification of the main peak as this compound and the identification of any impurity peaks. Because many structurally similar compounds can have similar mass spectra, the chromatographic separation provided by the GC is crucial for accurate quantification. restek.com Potential impurities that can be resolved and identified include the non-deuterated analogue (n-pentyl chloroformate), residual starting materials like d11-pentanol, and byproducts from the synthesis.

Table 4: Hypothetical GC-MS Purity Analysis of this compound

Retention Time (min)Compound IdentityKey m/z fragmentsArea %
4.5Pentanol-d1171, 900.08
7.2n-Pentyl chloroformate63, 71, 102, 1360.15
7.3This compound 63, 82, 113, 147 99.75
8.1Di-pentyl-d22 carbonate82, 113, 2040.02

Note: This table contains hypothetical data. Retention times and m/z values are illustrative.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity of mass spectrometry. rsc.orgchemyx.com While GC-MS is often preferred for volatile compounds, LC-MS is highly effective for analyzing less volatile, thermally unstable, or more polar impurities that may not be suitable for GC. chemyx.com

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase. This technique is particularly useful for identifying any high-molecular-weight byproducts or polar starting materials. nih.gov The use of LC-MS provides a complementary purity profile to that obtained by GC-MS, ensuring a comprehensive assessment of the compound's purity. chromatographyonline.com

Table 5: Hypothetical LC-MS Analysis for Non-Volatile Impurities in this compound

Retention Time (min)Precursor Ion (m/z)Compound IdentityArea %
2.1188.2 [M+H]⁺This compound 99.89
5.8254.2 [M+H]⁺Unknown Synthesis Byproduct0.05
9.4150.1 [M+H]⁺Phosgene (B1210022) Dimer Hydrolysis Product0.06

Note: This table contains hypothetical data for illustrative purposes.

Methodologies for Quantifying Isotopic Enrichment and Purity

A complete characterization requires a quantitative assessment of both isotopic enrichment and chemical purity. These are determined using data from high-resolution mass spectrometry (HR-MS), often coupled with a chromatographic inlet (GC-MS or LC-MS). rsc.orgnih.gov

Chemical purity is typically determined from the chromatogram (GC or LC) by calculating the area percent of the main compound peak relative to the total area of all peaks detected. This provides a quantitative measure of the purity of the chemical entity, independent of its isotopic composition.

Table 6: Illustrative Calculation of Isotopic Purity from HR-MS Data

IsotopologTheoretical m/z (³⁵Cl)Observed Relative Intensity (%)Corrected Intensity* (%)Contribution
d₀176.10.10.10.1% non-deuterated
d₁ - d₉-0.50.50.5% partially deuterated
d₁₀186.11.21.21.2% d₁₀ species
d₁₁187.1100.098.298.2% d₁₁ species
Total 100.0 Isotopic Purity = 98.2%

*Corrected Intensity: Observed intensity adjusted for the contribution of natural ¹³C and ³⁷Cl isotopes from lower-mass isotopologs. researchgate.net Data is hypothetical.

Mechanistic and Kinetic Investigations Utilizing N Pentyl D11 Chloroformate

Kinetic Isotope Effects (KIEs) in Chloroformate Reactions

Kinetic isotope effects are variations in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. scribd.com In the context of chloroformate chemistry, deuterium (B1214612) KIEs are particularly valuable for distinguishing between different mechanistic possibilities.

Primary and Secondary Deuterium Kinetic Isotope Effects

Primary deuterium KIEs are observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. scribd.comepfl.ch A normal primary KIE (kH/kD > 1) indicates that the bond to hydrogen is being cleaved in the rate-limiting step, as the greater mass of deuterium results in a lower vibrational frequency and a higher activation energy for bond breaking. scribd.com Conversely, an inverse KIE (kH/kD < 1) can occur under certain circumstances, such as when a new bond to deuterium is formed in the transition state.

Secondary deuterium KIEs arise when the deuterium atom is not directly involved in bond breaking or formation at the reaction center but is located at a nearby position. These effects are typically smaller than primary KIEs and provide information about changes in hybridization or steric environment at the labeled position during the transition state.

In the study of chloroformate reactions, the magnitude of the deuterium KIE can help to differentiate between various proposed mechanisms. For instance, a significant primary KIE would be expected for a mechanism involving the cleavage of a C-H bond in the rate-determining step.

Elucidation of Rate-Determining Steps and Transition State Structures

For many chloroformate solvolysis reactions, an addition-elimination mechanism is proposed, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion. nih.govresearchgate.net The observation of KIEs can help determine whether the addition step or the elimination step is rate-limiting. For example, a KIE associated with the nucleophile would point towards the addition step being rate-determining.

Furthermore, the magnitude of the KIE can provide details about the structure of the transition state. researchgate.netresearchgate.net A larger KIE generally suggests a more symmetrical transition state where the bond to the isotope is significantly broken. Computational studies, in conjunction with experimental KIE data, can be used to model and visualize the transition state structure with greater accuracy. researchgate.net

Solvent Kinetic Isotope Effects (SKIEs) in Solvolytic Pathways

Solvolysis reactions are substitution reactions where the solvent acts as the nucleophile. The nature of the solvent can significantly influence the reaction rate and mechanism. Solvent kinetic isotope effects (SKIEs), measured by comparing the reaction rate in a protiated solvent (e.g., H₂O or CH₃OH) to that in its deuterated counterpart (e.g., D₂O or CH₃OD), provide valuable insights into the role of the solvent in the reaction mechanism. mdpi.com

Influence of Deuterated Solvents on Reaction Rates and Mechanisms

The replacement of a protiated solvent with a deuterated one can affect the reaction rate in several ways. If the solvent is involved as a nucleophile in the rate-determining step, a primary SKIE may be observed. For instance, a kH₂O/kD₂O value greater than 1 suggests that an O-H bond is being broken in the transition state, which is characteristic of general base catalysis by a second solvent molecule. mdpi.comkoreascience.kr

In the context of chloroformate solvolysis, SKIE values have been used to support the involvement of the solvent in the transition state. For example, kMeOH/kMeOD ratios greater than 1.5 are often interpreted as evidence for a bimolecular mechanism with general-base catalysis from the solvent. researchgate.netnih.gov The magnitude of the SKIE can also change with the solvent composition, indicating shifts in the reaction mechanism. mdpi.com

Solvent Kinetic Isotope Effects (SKIE) for the Solvolysis of Various Chloroformates
ChloroformateSolvent SystemSKIE (kH/kD)Reference
Phenyl ChloroformateH₂O/D₂O1.79 mdpi.com
Isopropyl ChloroformateH₂O/D₂O1.25 mdpi.comresearchgate.net
p-Nitrophenyl ChloroformateMeOH/MeODLarge mdpi.com
9-Fluorenylmethyl ChloroformateCH₃OH/CH₃OD2.34 researchgate.net
2,2,2-Trichloroethyl Chloroformate-2.39 researchgate.net
2-Phenylethyl ChloroformateMethanol/Methanol-d1.78 koreascience.kr
2,2-Diphenylethyl ChloroformateMethanol/Methanol-d2.10 koreascience.kr

Distinguishing Associative vs. Dissociative Solvolysis Mechanisms

Solvolysis reactions of chloroformates can proceed through either an associative (bimolecular) or a dissociative (unimolecular) mechanism. In an associative mechanism, the nucleophile (solvent) adds to the chloroformate in the rate-determining step, typically forming a tetrahedral intermediate. nih.govresearchgate.net In a dissociative mechanism, the chloroformate first ionizes to form a carbocation, which is then attacked by the solvent. cdnsciencepub.com

SKIEs are instrumental in distinguishing between these two pathways. Associative mechanisms, particularly those involving general base catalysis by the solvent, generally exhibit significant SKIEs (kH/kD > 1.5). koreascience.kr This is because a proton is transferred from the attacking solvent molecule to a second solvent molecule acting as a base in the transition state.

In contrast, dissociative mechanisms often show smaller SKIEs, closer to unity. This is because the solvent is not as intimately involved in the rate-determining ionization step. The changes in SKIE values across different solvents can indicate a shift from an associative to a dissociative mechanism. mdpi.com For instance, the solvolysis of isopropyl chloroformate is believed to transition from an associative mechanism in more nucleophilic solvents to a dissociative one in highly ionizing, less nucleophilic solvents. researchgate.netcdnsciencepub.com

Isotopic Labeling for Tracing Reaction Pathways

Beyond the study of kinetics, isotopic labeling with deuterium, as in n-pentyl-d11 chloroformate, is a powerful method for tracing the fate of atoms and molecular fragments throughout a reaction. wikipedia.orgcreative-proteomics.com By determining the location of the isotopic label in the products, one can deduce the sequence of bond-forming and bond-breaking events, providing a detailed map of the reaction pathway. ias.ac.in

This technique is particularly useful for uncovering rearrangement reactions or distinguishing between alternative pathways that lead to the same product. For example, if a deuterium atom from the n-pentyl-d11 group were found to have migrated to a different position in the product molecule, it would provide strong evidence for a specific type of rearrangement mechanism. The use of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the precise determination of the isotopic distribution in the products. wikipedia.org In metabolomics, stable isotope labeling is crucial for mapping metabolic pathways and quantifying metabolite turnover. nih.govresearchgate.net

Investigation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions of chloroformates are of significant interest due to their role in synthesis, particularly in the formation of carbonates and carbamates. These reactions are generally understood to proceed via a nucleophilic acyl substitution pathway. The carbonyl carbon in this compound is electrophilic, rendered so by the electron-withdrawing effects of both the chlorine and oxygen atoms. libretexts.orgchemguide.co.uk This makes it susceptible to attack by nucleophiles. libretexts.org

The primary question in these mechanistic studies is whether the reaction proceeds through a concerted (SN2-like) or a stepwise (addition-elimination) mechanism. The use of this compound helps to probe the structure of the transition state. In a concerted mechanism, the nucleophile attacks the carbonyl carbon simultaneously with the departure of the chloride leaving group. rsc.org In a stepwise mechanism, the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, which then collapses by expelling the chloride ion. libretexts.orgchemguide.co.uk

Kinetic studies involving this compound can help distinguish these pathways. A secondary kinetic isotope effect is expected when the isotopic substitution is at a position not directly involved in bond breaking. The magnitude of the KIE can provide information about changes in hybridization at the carbon centers of the pentyl group during the reaction. For instance, a small inverse KIE (kH/kD < 1) might suggest a change from sp3 hybridization towards a more constrained geometry in the transition state.

Table 1: Hypothetical Kinetic Isotope Effects for the Reaction of n-Pentyl Chloroformate and this compound with Aniline

Nucleophile Substrate Rate Constant (k, M⁻¹s⁻¹) KIE (kH/kD)
Aniline n-Pentyl chloroformate 2.5 x 10⁻³ \multirow{2}{}{0.98}
Aniline This compound 2.55 x 10⁻³
Pyridine n-Pentyl chloroformate 1.8 x 10⁻² \multirow{2}{}{0.99}

This table presents illustrative data to demonstrate the type of results obtained in such a study.

Studies of Addition-Elimination Processes

The addition-elimination mechanism is a common pathway for nucleophilic acyl substitution and is characterized by the formation of a distinct tetrahedral intermediate. chemguide.co.uklibretexts.org The reaction is initiated by the addition of a nucleophile to the carbonyl carbon, leading to the formation of a transient species where the carbon is sp3 hybridized. libretexts.org This is followed by the elimination of the leaving group, in this case, chloride, to regenerate the carbonyl double bond. libretexts.orgchemguide.co.uk

The use of this compound in these studies is particularly insightful. While the deuterium atoms are remote from the reaction center, they can influence the reaction rate through steric and electronic effects, which can be detected in precise kinetic measurements. The primary utility, however, remains in probing the transition state. For addition-elimination reactions, the rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown.

Table 2: Illustrative Solvent Effects on the Rate of Solvolysis of this compound

Solvent Dielectric Constant (ε) Rate Constant (k, s⁻¹)
Ethanol/Water (80:20) 64.5 4.2 x 10⁻⁴
Methanol 32.7 1.5 x 10⁻⁴
Acetonitrile 37.5 5.8 x 10⁻⁵

This table contains hypothetical data for illustrative purposes.

Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates are crucial for unequivocally establishing a reaction mechanism. nih.gov However, these species are often short-lived and present in low concentrations, making their identification challenging. nih.govnih.gov Techniques such as mass spectrometry and advanced spectroscopic methods are employed for this purpose. nih.govsemanticscholar.org

In the context of reactions involving this compound, electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool. By carefully conducting the reaction and introducing the mixture into the mass spectrometer, it may be possible to detect the mass corresponding to the tetrahedral intermediate, likely as an adduct with a cation. The known mass of the deuterated pentyl group in this compound provides a unique isotopic signature that aids in the unambiguous identification of the intermediate.

For instance, in the reaction with a nucleophile (Nu), the tetrahedral intermediate would have the structure [CH3(CD2)4CD2O-C(Cl)(O-)Nu+]. The specific mass-to-charge ratio (m/z) of this species, which would be 11 mass units higher than its non-deuterated analog, would provide strong evidence for its existence. While direct observation is difficult, trapping experiments, where a reagent is added to react specifically with the intermediate, can also provide indirect evidence of its formation.

Table 3: Expected Mass-to-Charge Ratios (m/z) for Key Species in the Reaction of this compound with Methanol

Species Chemical Formula Expected m/z (for [M+H]⁺)
This compound C6D11H1ClO2 162.13
Tetrahedral Intermediate C7D11H5ClO3 194.15

This table is for illustrative purposes, showing the expected masses that would be monitored in an ESI-MS experiment.

Applications of N Pentyl D11 Chloroformate As a Research Reagent and Tool

Stable Isotope Dilution Mass Spectrometry (SIDMS) Method Development

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a premier quantitative technique in mass spectrometry, valued for its high precision and accuracy. sigmaaldrich.com The method involves adding a known quantity of an isotopically labeled version of the analyte to a sample. scioninstruments.com This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. n-Pentyl-d11 chloroformate is designed for use in SIDMS methods, typically after it has been used to derivatize a target analyte.

The core principle of SIDMS is the use of a stable isotope-labeled internal standard (IS) to correct for variations during sample preparation and analysis. scioninstruments.com An ideal IS behaves identically to the target analyte through extraction, derivatization, and chromatographic separation, and experiences the same ionization effects in the mass spectrometer's source. scioninstruments.comresearchgate.net Because deuterated standards like those prepared using this compound are chemically almost identical to their non-deuterated counterparts, they serve as the gold standard for quantification. scioninstruments.com

When this compound is used to create an internal standard, it derivatizes a known amount of a pure, unlabeled analyte. This deuterated derivative is then added to the research sample at the earliest stage of preparation. The sample itself is derivatized with standard, non-deuterated n-pentyl chloroformate. Any loss of analyte during sample cleanup or inconsistencies in injection volume will affect both the target analyte derivative and the deuterated internal standard equally. scioninstruments.com By measuring the ratio of the mass spectrometer signal from the native analyte derivative to that of the mass-shifted internal standard, an accurate quantification can be achieved, effectively canceling out most sources of analytical error. sigmaaldrich.com

For a quantitative method to be considered reliable, it must undergo rigorous validation. This process establishes the method's performance characteristics, including its accuracy, precision, linearity, and sensitivity. When developing a SIDMS method involving derivatization with n-pentyl chloroformate, its deuterated analogue, this compound, is essential for validating performance in complex biological or environmental samples.

Validation typically involves assessing several key parameters:

Linearity: Demonstrating that the response ratio is proportional to the analyte concentration over a specific range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. frontiersin.org

Accuracy: Assessing how close the measured value is to the true value, often determined by analyzing spiked samples (samples with a known amount of analyte added).

Precision (Repeatability and Reproducibility): Measuring the variation in results from repeated analyses of the same sample under the same and different conditions.

Matrix Effects: Evaluating how other components in a complex sample (e.g., plasma, urine, soil extract) affect the ionization of the analyte, a factor that SIDMS is particularly effective at correcting. frontiersin.org

The following table illustrates typical validation parameters for a hypothetical SIDMS method using this compound-derived standards for quantifying specific analytes in human plasma.

AnalyteFunctional GroupLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
GlycineAmino Acid>0.9980.51.598-103
Octanoic AcidCarboxylic Acid>0.9951.03.097-105
DopamineBiogenic Amine>0.9990.10.399-104
Valproic AcidCarboxylic Acid>0.9972.57.596-102

This table contains simulated data for illustrative purposes.

Use as an Internal Standard for Precise Quantification in Research Samples

Derivatization Reagent in Analytical Chemistry Research

Many biologically and environmentally significant molecules, such as amino acids, carboxylic acids, and amines, are polar and non-volatile, making them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net Chemical derivatization is a process used to modify these analytes to increase their volatility, improve their chromatographic properties, and enhance their detection sensitivity. jfda-online.com Alkyl chloroformates, including n-pentyl chloroformate, are effective derivatizing agents that react rapidly with active hydrogen atoms in functional groups like amines (-NH2) and carboxylic acids (-COOH). researchgate.netresearchgate.net

The primary use of n-pentyl chloroformate in research is to derivatize polar analytes. researchgate.net The reaction is typically fast and can often be performed in an aqueous environment, simplifying sample preparation. researchgate.net

For Amines: n-Pentyl chloroformate reacts with primary and secondary amines to form stable, less polar n-pentyloxycarbonyl carbamates. This reaction is fundamental for the analysis of amino acids, biogenic amines, and certain pharmaceuticals. researchgate.netnih.gov

For Carboxylic Acids: The reaction with carboxylic acids proceeds through the formation of an unstable mixed anhydride (B1165640) intermediate, which then reacts with an alcohol (often added to the reaction mixture or used as the solvent) to form a stable ester. acs.org This two-step, one-pot reaction effectively converts non-volatile fatty acids and other organic acids into derivatives suitable for GC analysis. researchgate.net

The resulting derivatives exhibit improved peak shapes, reduced tailing, and enhanced volatility, allowing for their separation on standard GC columns. jfda-online.com In mass spectrometry, these derivatives produce predictable fragmentation patterns, which are crucial for structural confirmation and identification. nih.gov

The table below summarizes the derivatization reactions for different functional groups.

Functional GroupReagentResulting DerivativeSuitability for Analysis
Primary Amine (-NH₂)n-Pentyl Chloroformaten-Pentyloxycarbonyl CarbamateGC-MS, LC-MS
Carboxylic Acid (-COOH)n-Pentyl Chloroformate + Alcohol (e.g., Ethanol)Ethyl EsterGC-MS
Phenol (Ar-OH)n-Pentyl Chloroformaten-Pentyloxycarbonyl CarbonateGC-MS

The versatility of chloroformate chemistry allows researchers to develop innovative analytical strategies. One such strategy is direct derivatization , where the reagent is added directly to a complex sample matrix, such as fecal matter, without a prior extraction step. researchgate.net A study comparing direct derivatization of fecal free fatty acids with ethyl chloroformate against traditional aqueous extraction methods found that the direct approach yielded significantly higher recovery of both short-chain and long-chain fatty acids. researchgate.net This is because it minimizes the loss of volatile short-chain acids and less water-soluble long-chain acids that can occur during extraction and drying steps. researchgate.net

Another novel application involves using chloroformates as part of a multi-step synthesis to create different functional groups. For instance, amines can be reacted with carbon disulfide followed by ethyl chloroformate to produce isothiocyanates, which may be useful for subsequent analytical reactions or for creating specific types of inhibitors for research. acs.org These innovative approaches demonstrate how n-pentyl chloroformate can be a tool not just for routine analysis but for creating more efficient and targeted analytical workflows.

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic pathways. mdpi.comnih.gov In a typical SIRM experiment, cells or organisms are fed a nutrient labeled with a stable isotope, such as 13C-glucose. nih.gov The labeled atoms from the nutrient are incorporated into various downstream metabolites, creating isotopologues (molecules that differ only in their isotopic composition). researchgate.net Analyzing the distribution of these isotopologues provides a detailed snapshot of metabolic activity. nih.govspringernature.com

Derivatization is a critical step in preparing samples for the MS-based analysis used in SIRM, especially for polar metabolites like amino acids. nih.gov Chloroformate derivatization is well-suited for SIRM because it is rapid and effectively prepares amino acids for GC-MS or LC-MS analysis. nih.gov In this context, unlabeled n-pentyl chloroformate would be used to derivatize all amino acids (both labeled and unlabeled) in the experimental sample.

To ensure accurate quantification of these various isotopologues, a proper internal standard is required. This is where this compound becomes indispensable. It is used to prepare a deuterated standard of the derivatized analyte (e.g., n-pentyloxycarbonyl-alanine-d11). This standard is added to the SIRM samples before analysis. It allows for the precise quantification of not only the total amount of each amino acid but also the relative amounts of each isotopologue (e.g., M+0, M+1, M+2, etc.), which is essential for calculating metabolic fluxes.

The table below illustrates how data from a SIRM experiment might look for the amino acid Alanine after incubation with [U-13C]-glucose, using a deuterated standard for quantification.

AnalyteIsotopologueDescriptionMeasured Signal Ratio (Analyte/IS)Calculated Concentration (µM)
AlanineM+0Unlabeled Alanine0.8542.5
AlanineM+1Alanine with one ¹³C atom0.126.0
AlanineM+2Alanine with two ¹³C atoms0.2512.5
AlanineM+3Alanine with three ¹³C atoms1.2060.0

This table contains simulated data for illustrative purposes. The internal standard (IS) would be a derivative prepared using this compound.

Development of Novel Derivatization Strategies for Specific Analytes

Applications in Synthetic Chemistry Research for Labeled Compound Production

The primary and most significant application of this compound in research is in the synthesis of isotopically labeled compounds. clearsynth.com Stable isotope labeling is a powerful technique used in a variety of scientific fields, including pharmaceutical research, metabolism studies, and quantitative analysis using mass spectrometry.

By incorporating deuterium (B1214612) atoms, this compound acts as a carrier of a "heavy" isotope tag. When this reagent is used to derivatize or synthesize a molecule, it introduces the deuterium label into the target compound's structure. This is particularly valuable in pharmaceutical research for the development of labeled compounds that can be used as internal standards in pharmacokinetic and drug metabolism studies.

The process of creating these labeled compounds involves using this compound in a reaction to form a new, deuterated molecule. For instance, it can be used to synthesize 1,3-disubstituted ureas, where the deuterated pentyl group is incorporated into the final product. cymitquimica.com The presence of the eleven deuterium atoms on the pentyl chain provides a distinct mass shift in mass spectrometric analysis, allowing for clear differentiation from the non-labeled analog.

The synthesis of these labeled compounds is a critical aspect of modern analytical and medicinal chemistry. The high isotopic purity of reagents like this compound is essential for the accuracy of the quantitative methods they enable. These labeled compounds are instrumental in obtaining reliable data in complex biological matrices.

Properties of this compound

Property Value
Chemical Name 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate (B8618190) clearsynth.comlgcstandards.com
Molecular Formula C6D11ClO2
Molecular Weight 161.114 lgcstandards.com
CAS Number 1398065-67-2 clearsynth.comlgcstandards.com
Unlabeled CAS Number 638-41-5 lgcstandards.com

| Isotope Type | Deuterium lgcstandards.com |

Theoretical and Computational Chemistry Studies of N Pentyl D11 Chloroformate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules. rsc.orgnrel.gov Such calculations for n-Pentyl-d11 chloroformate would provide valuable insights into its properties.

The prediction of NMR chemical shifts through computational methods is a well-established field that aids in structure elucidation. researchgate.netrsc.orgnih.gov For this compound, these calculations would involve determining the magnetic shielding tensors for each nucleus. However, specific studies predicting the NMR chemical shifts for this deuterated compound are not available.

A thorough analysis of the bonding within this compound, including bond lengths, bond angles, and dihedral angles, could be performed using quantum chemical methods. Conformational analysis would identify the most stable spatial arrangements of the molecule. libretexts.orglibretexts.org This would be particularly interesting for the flexible pentyl chain. No specific conformational analysis studies for this compound were found.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating reaction mechanisms, including the identification of intermediates and transition states. rsc.orgmdpi.com While the synthesis of this compound involves the reaction of n-pentanol-d11 with phosgene (B1210022), detailed computational studies of this or other reactions involving the title compound are not documented in the search results.

The determination of energy profiles and transition states for reactions involving this compound would require sophisticated computational modeling. smu.edu This would allow for a deeper understanding of the reaction kinetics and thermodynamics. Such specific data for this compound is not available.

The presence of eleven deuterium (B1214612) atoms in this compound makes it an interesting candidate for studying kinetic isotope effects (KIEs). core.ac.uknih.gov Simulations could predict how the isotopic substitution affects reaction rates. The kinetic isotope effect is a key reason for its use in metabolic degradation studies. However, specific simulations of KIEs for reactions involving this compound were not found.

Energy Profiles and Transition State Determination

Molecular Dynamics Simulations for Solvent Interaction Studies

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in different solvent environments. mdpi.comnih.govdiva-portal.org These simulations would model the interactions between the solute and solvent molecules over time, which is crucial for understanding its behavior in solution. No MD simulation studies specific to this compound were identified.

Environmental Degradation Studies of Chloroformates: a Laboratory Perspective

Research into Hydrolysis Pathways in Aqueous Media

The primary degradation pathway for chloroformate esters in aqueous environments is hydrolysis. The general reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the acyl-chlorine bond and subsequent decomposition.

For n-pentyl chloroformate, this reaction yields n-pentanol, carbon dioxide, and hydrochloric acid. Consequently, the hydrolysis of n-pentyl-d11 chloroformate is expected to produce n-pentyl-d11 alcohol, carbon dioxide, and hydrochloric acid. Studies on related compounds like n-propyl and n-butyl chloroformate indicate that for primary, unbranched alkyl chloroformates, the reaction predominantly proceeds through a bimolecular addition-elimination mechanism in most aqueous solvent systems mdpi.com.

Influence of pH and Temperature on Degradation Kinetics in Controlled Environments

The rate of hydrolysis for chloroformates is significantly influenced by both pH and temperature. While specific kinetic data for this compound is not available in the reviewed literature, general principles and data from analogous compounds provide a clear framework for its expected behavior.

The hydrolysis of chloroformates is subject to catalysis, particularly under neutral to alkaline conditions, which can accelerate the degradation process. Temperature also plays a crucial role, with reaction rates increasing at higher temperatures, generally following the Arrhenius equation.

Research by Queen (1967) provided foundational kinetic data for the hydrolysis of several short-chain alkyl chloroformates in pure water. nih.govresearchgate.netcdnsciencepub.com These studies demonstrated that the rate of hydrolysis decreases as the length of the alkyl chain increases. nih.govscbt.com For instance, the half-life for methyl chloroformate is significantly shorter than that for propyl and isopropyl chloroformate. nih.gov This trend suggests that n-pentyl chloroformate would hydrolyze more slowly than its shorter-chain counterparts.

Table 1: Hydrolysis Half-Lives of Selected Alkyl Chloroformates in Water This table presents data for analogous compounds to infer the likely behavior of this compound.

Compound Hydrolysis Half-Life (minutes) Reference
Methyl Chloroformate 1.4 nih.govscbt.com
Ethyl Chloroformate 3.6 researchgate.net
n-Propyl Chloroformate 7.1 nih.govresearchgate.net
Isopropyl Chloroformate 1.6 nih.govresearchgate.net

Identification of Controlled Hydrolysis Products

The hydrolysis of chloroformate esters is a well-understood reaction that proceeds cleanly under controlled laboratory conditions. The process involves the breaking of the ester and acyl chloride bonds, leading to predictable products.

Based on this established reaction mechanism, the controlled hydrolysis of this compound in an aqueous medium will yield the following products:

n-Pentyl-d11 alcohol (1,1,2,2,3,3,4,4,5,5,5-undecadeuterio-1-pentanol)

Carbon Dioxide (CO₂)

Hydrochloric Acid (HCl)

This reaction is essentially irreversible due to the formation of gaseous carbon dioxide, which escapes the solution, and the immediate protonation of the alcohol in the presence of the strong acid (HCl) generated.

Photolytic Degradation Studies under Simulated Environmental Conditions

While hydrolysis is the dominant degradation pathway for chloroformates in aqueous environments, photolytic degradation can be a contributing factor, particularly in the atmosphere. scbt.com

Investigation of Photodegradation Mechanisms

Direct photolysis of this compound by absorption of environmental UV radiation is possible, but its significance in aqueous solution is considered minor compared to the rapid rate of hydrolysis. In the atmosphere, chloroformates are expected to degrade through reaction with photochemically produced hydroxyl radicals. scbt.com

Some studies have explored the photochemical synthesis of chloroformates from alcohols and chloroform (B151607) in the presence of oxygen and UV light, a process that involves the in-situ generation of phosgene (B1210022). kobe-u.ac.jpkobe-u.ac.jpresearchgate.net While this is a synthetic reaction, it underscores the potential for photochemically induced transformations of the chloroformate functional group. The degradation mechanism in the environment, however, would likely involve radical-initiated oxidation of the alkyl chain.

Characterization of Photolytic Products

There are no specific studies identifying the photolytic products of this compound under simulated environmental conditions. Based on general principles of atmospheric photochemistry, the reaction with hydroxyl radicals would likely lead to the abstraction of a hydrogen (or deuterium) atom from the pentyl chain, initiating a cascade of oxidation reactions. This would result in the formation of various oxygenated products, such as deuterated pentanals, pentanoic acids, and smaller carbonyl fragments, alongside the eventual mineralization to CO₂.

Table 2: Summary of Photolytic Degradation Data for this compound

Parameter Finding Reference
Photodegradation Mechanism No specific studies available. In the atmosphere, reaction with hydroxyl radicals is the presumed pathway. scbt.com
Quantum Yield Data not available.

Biotransformation Research in Model Systems (Laboratory Scale)

Direct biotransformation of this compound is considered an insignificant pathway in most environmental systems. The compound's high reactivity and rapid hydrolysis mean it is unlikely to persist long enough to be substantially metabolized by microorganisms. nih.gov Instead, the focus of biotransformation research shifts to its primary and more stable hydrolysis product, n-pentyl-d11 alcohol.

The non-deuterated analogue, 1-pentanol, is a known metabolite in various organisms and is considered to be readily biodegradable. nih.govnih.gov Microorganisms can utilize short to medium-chain alcohols as carbon and energy sources. The metabolic pathway typically involves the oxidation of the alcohol to the corresponding aldehyde (pentanal), followed by further oxidation to the carboxylic acid (pentanoic acid). nih.gov This acid can then enter central metabolic pathways, such as the beta-oxidation pathway, and be completely mineralized to carbon dioxide and water. The presence of deuterium (B1214612) in the alkyl chain is not expected to inhibit this pathway, although it might slightly decrease the rate of the initial enzymatic oxidation steps.

Table 3: Predicted Biotransformation Pathway of the Primary Hydrolysis Product

Step Substrate Key Enzyme Class (Predicted) Product
1. Hydrolysis (Abiotic) This compound (Not applicable) n-Pentyl-d11 alcohol
2. Oxidation n-Pentyl-d11 alcohol Alcohol Dehydrogenase Pentanal-d11
3. Oxidation Pentanal-d11 Aldehyde Dehydrogenase Pentanoic acid-d11

Future Research Directions and Emerging Paradigms for N Pentyl D11 Chloroformate

Development of More Efficient and Greener Synthetic Routes

The future of n-Pentyl-d11 chloroformate synthesis lies in the development of methodologies that are not only more efficient but also environmentally benign. Traditional methods for synthesizing chloroformates often involve hazardous reagents like phosgene (B1210022) or triphosgene (B27547). organic-chemistry.org A key research direction will be the exploration of "green chemistry" principles to mitigate these risks. unam.mxresearchgate.net

One promising avenue is the development of photo-on-demand synthesis. This technique uses light to generate chloroformates in situ from a primary alcohol in a chloroform (B151607) solution, which acts as both solvent and reagent. organic-chemistry.org This approach avoids the handling of toxic gases and can be adapted for the synthesis of deuterated analogs like this compound. Further research will likely focus on optimizing reaction conditions, such as light source and temperature, to maximize yields for deuterated starting materials. organic-chemistry.org

Another area of focus will be the use of biocatalytic methods. Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and waste. acs.org Investigating enzymatic pathways for the synthesis of deuterated chloroformates could lead to more sustainable and cost-effective production methods. Research into immobilized enzymes, for instance, could provide cheaper and less hazardous routes for producing such specialized chemical compounds. acs.org

The table below outlines potential greener synthetic approaches for this compound.

Synthetic ApproachAdvantagesKey Research Areas
Photo-on-demand Synthesis Avoids toxic phosgene, in situ generation, simplified process. organic-chemistry.orgOptimization for deuterated alcohols, scalability, investigation of different light sources.
Biocatalysis High selectivity, mild reaction conditions, reduced waste, potential for cost-effectiveness. acs.orgEnzyme discovery and engineering for deuterated substrates, process optimization, immobilization techniques. acs.org
Electrochemical Synthesis Avoids hazardous reagents like phosgene, potential for high atom economy. researchgate.netDevelopment of selective electrochemical methods for chloroformate synthesis from deuterated precursors.

Integration into Advanced Multi-Omics Research Methodologies

The application of isotopically labeled compounds is expanding, particularly in the field of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. nih.govfrontlinegenomics.commdpi.com this compound, as a derivatizing agent, is poised to play a significant role in these advanced research methodologies.

In metabolomics, derivatization with reagents like chloroformates is a common strategy to enhance the volatility and chromatographic separation of metabolites for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netresearchgate.net The use of a deuterated reagent like this compound introduces a heavy isotope tag, which can be invaluable for stable isotope resolved metabolomics (SIRM). nih.gov This allows for the precise tracing of metabolic pathways and fluxes within a cell or organism. nih.gov

Future research will likely focus on integrating data from this compound-based metabolomic studies with other omics data. For example, correlating changes in the metabolome with alterations in gene expression (transcriptomics) and protein levels (proteomics) can provide a more comprehensive understanding of cellular responses to stimuli or disease states. nih.gov This multi-omics approach can help in identifying novel biomarkers and understanding complex biological processes. nih.govnih.gov

The table below summarizes the potential applications of this compound in multi-omics research.

Omics FieldApplication of this compoundPotential Insights
Metabolomics Derivatization agent for GC-MS analysis, stable isotope labeling for tracing studies. nih.govnih.govQuantification of metabolites, flux analysis of metabolic pathways. nih.gov
Proteomics Indirectly, by correlating metabolic changes with protein expression levels.Understanding the regulation of metabolic enzymes and pathways.
Transcriptomics Indirectly, by linking metabolic profiles to gene expression data.Identifying gene regulatory networks that control metabolism.
Multi-Omics Integration Providing a key data layer (metabolome) for integrated analysis. nih.govSystem-level understanding of biological processes, identification of novel therapeutic targets. nih.gov

Exploration of Novel Catalytic Transformations Involving Deuterated Chloroformates

The unique properties of deuterated compounds open up possibilities for novel catalytic transformations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can influence reaction rates and selectivity. unam.mx Research in this area could explore how the presence of the d11-pentyl group in this compound affects its reactivity in various catalytic systems.

One area of interest is the use of deuterated chloroformates in transition metal-catalyzed reactions. academie-sciences.fr For instance, borinic acid-catalyzed reactions have been shown to be effective for the functionalization of diols with chloroformates. scholaris.ca Investigating these reactions with this compound could reveal interesting KIEs and provide insights into reaction mechanisms.

Furthermore, the development of new catalysts specifically designed to leverage the properties of deuterated substrates is an emerging field. This could involve the design of catalysts that can selectively activate C-D bonds or that exhibit enhanced selectivity in reactions involving deuterated reagents. The exploration of dual nickel-photoredox catalysis, for example, has shown promise for a variety of chemical transformations and could be extended to reactions involving deuterated chloroformates. tdx.cat

Advances in Spectroscopic and Mass Spectrometric Techniques for Isotopic Analysis

The accurate analysis of isotopically labeled compounds is crucial for their effective use in research. Advances in spectroscopic and mass spectrometric techniques will continue to enhance our ability to characterize and quantify compounds like this compound and its derivatives.

High-resolution mass spectrometry (HR-MS) is essential for confirming the isotopic purity of this compound. Future developments in mass spectrometry, such as improved ionization techniques and mass analyzers, will likely lead to even greater sensitivity and resolution. libretexts.orgmsu.edu For instance, techniques like ultrahigh-resolution Fourier transform mass spectrometry (UHR-FTMS) are particularly powerful for resolving complex isotopic patterns, which is critical in dual-labeling experiments. nih.gov

In the context of metabolomics, the development of robust GC-MS methods for the analysis of amino acids and other metabolites derivatized with this compound is a key research area. nih.gov This includes optimizing derivatization protocols, chromatographic separation, and mass spectrometric detection to achieve high accuracy and precision. nih.gov The fragmentation patterns of these derivatives in the mass spectrometer are of particular interest, as they provide structural information and can be used for quantification. nih.govnist.gov

The table below highlights key analytical techniques and their future development for the analysis of this compound.

Analytical TechniqueApplicationFuture Directions
High-Resolution Mass Spectrometry (HR-MS) Isotopic purity determination, structural confirmation. Increased resolution and sensitivity, improved ionization sources. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of metabolites derivatized with this compound. nih.govnih.govOptimization of derivatization and separation methods, development of comprehensive fragment libraries. nist.gov
Ultrahigh-Resolution Fourier Transform Mass Spectrometry (UHR-FTMS) Analysis of complex isotopic patterns in multi-labeling experiments. nih.govBroader application in metabolomics, integration with other analytical platforms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, verification of deuterium (B1214612) incorporation.Development of advanced NMR techniques for the analysis of complex deuterated molecules.

Expanding Computational Models for Predictive Chemistry

Computational chemistry and predictive modeling are becoming increasingly powerful tools in chemical research. rsc.orgmit.edu For this compound, computational models can provide valuable insights into its properties and reactivity, guiding experimental work and accelerating discovery.

Density functional theory (DFT) calculations can be used to model the effects of deuteration on molecular structure, vibrational frequencies, and electronic properties. These calculations can help to predict the kinetic isotope effects in reactions involving this compound and to understand the underlying mechanisms of its reactivity.

Furthermore, the development of machine learning models for predictive chemistry holds great promise. rsc.orgchemrxiv.orgresearchgate.net These models can be trained on large datasets of chemical reactions and properties to predict the outcomes of new reactions or to design molecules with desired characteristics. In the context of this compound, machine learning could be used to predict its reactivity with different functional groups, to optimize synthetic routes, or to design new applications. The integration of quantum chemistry calculations with machine learning can lead to even more accurate and powerful predictive models. researchgate.net

Q & A

Q. Table 1: Analytical Methods for Chloroformates

TechniqueApplicationSensitivityReference IDs
EI-GC-MSUrine/plasma analysis (e.g., opioids)0.1 ppm
HR-LC-MSSoil and environmental samples0.05 ppm
Ethyl chloroformate derivatizationAmino acid profiling in proteins1 ng/µL

(Advanced) How can researchers address discrepancies in reported LC₅₀ values for chloroformate compounds during risk assessment?

Answer:
Conflicting LC₅₀ values (e.g., 13 ppm vs. 88 ppm for n-butyl chloroformate in rats) arise from variations in experimental design . Methodological solutions include:

  • Statistical Reanalysis : Apply benchmark concentration modeling or probit analysis to harmonize datasets .
  • Study Parameter Adjustment : Control variables such as exposure duration, animal strain, and analytical calibration .
  • Uncertainty Factors : Use interspecies (3x) and intraspecies (3x) adjustments to derive conservative exposure thresholds (e.g., AEGL-3 values) .

Q. Table 2: LC₅₀ Discrepancies in Chloroformate Studies

CompoundLC₅₀ (ppm)Exposure TimeAnimal ModelReference ID
n-Butyl chloroformate13–184 hoursFischer 344 rats
n-Butyl chloroformate88–1031 hourSprague-Dawley rats

(Advanced) What methodological considerations are critical when designing inhalation toxicity studies for deuterated chloroformates?

Answer:
Deuterated compounds like n-Pentyl-d11 may exhibit altered reactivity due to isotopic effects. Key considerations:

  • Scaling Exponents : Apply time-concentration models (e.g., Cn×t=kC^n \times t = k, n=3n = 3 for short exposures) to extrapolate AEGL values .
  • Reactivity Testing : Compare hydrolysis rates of deuterated vs. non-deuterated analogs to assess isotopic stability .
  • Endpoint Selection : Prioritize respiratory distress, histopathology, and metabolic byproduct analysis (e.g., HCl release) .

(Basic) What are the known genotoxic and carcinogenic risks associated with chloroformate compounds based on current data?

Answer:
Available data for n-butyl chloroformate show:

  • Genotoxicity : Negative results in bacterial reverse mutation (Ames test) and mammalian chromosome aberration assays .
  • Carcinogenicity : No conclusive evidence; limited long-term studies. Isobutyl and sec-butyl analogs lack data .
  • Recommendation : Conduct in vitro micronucleus and Comet assays for deuterated derivatives to confirm safety .

(Advanced) How do isotopic substitutions (e.g., deuterium) in chloroformates influence their chemical reactivity and stability in synthetic applications?

Answer:
Deuterium substitution reduces reaction rates (kinetic isotope effect) and alters hydrolysis pathways:

  • Stability : Deuterated bonds (C-D) resist cleavage, prolonging shelf life compared to non-deuterated analogs .
  • Analytical Utility : Enhanced MS detection via isotopic labeling minimizes background noise in complex matrices .
  • Synthetic Design : Optimize reaction conditions (e.g., anhydrous solvents, low temperatures) to leverage isotopic inertia .

(Basic) What safety precautions are necessary when working with chloroformate compounds in aqueous environments?

Answer:

  • Moisture Avoidance : Use desiccants and moisture-free solvents to prevent hydrolysis into HCl and CO₂ .
  • Neutralization : Treat spills with sodium bicarbonate to neutralize acidic byproducts .
  • Ventilation : Mitigate HCl vapor accumulation using scrubbers or alkaline traps .

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